molecular formula C10H10ClN3O B1406183 2-Chloro-6-morpholin-4-yl-isonicotinonitrile CAS No. 1556880-89-7

2-Chloro-6-morpholin-4-yl-isonicotinonitrile

Cat. No.: B1406183
CAS No.: 1556880-89-7
M. Wt: 223.66 g/mol
InChI Key: OXRXUINUUQGHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-morpholin-4-yl-isonicotinonitrile is a chemical compound with the molecular formula C10H10ClN3O It is a derivative of isonicotinonitrile, featuring a chloro substituent at the 2-position and a morpholine ring at the 6-position

Scientific Research Applications

2-Chloro-6-morpholin-4-yl-isonicotinonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: The compound can be utilized in the development of novel materials with unique properties, such as polymers or coatings.

    Biological Studies: It may serve as a probe or ligand in biological assays to study protein-ligand interactions or cellular processes.

    Chemical Synthesis: As an intermediate in organic synthesis, it can be employed to construct more complex molecules for various research purposes.

Safety and Hazards

“2-Chloro-6-morpholin-4-yl-isonicotinonitrile” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-morpholin-4-yl-isonicotinonitrile typically involves the reaction of 2-chloroisonicotinonitrile with morpholine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the morpholine ring, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-morpholin-4-yl-isonicotinonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the nitrogen atoms in the morpholine ring.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents like DMF or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-6-morpholin-4-yl-isonicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity and selectivity, while the chloro substituent can influence its reactivity and stability. The exact pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroisonicotinonitrile: Lacks the morpholine ring, making it less versatile in terms of chemical reactivity and biological activity.

    6-Morpholin-4-yl-isonicotinonitrile:

    2-Chloro-4-morpholin-4-yl-pyridine: Similar structure but with different positioning of the morpholine ring, leading to variations in chemical properties and applications.

Uniqueness

2-Chloro-6-morpholin-4-yl-isonicotinonitrile is unique due to the presence of both the chloro substituent and the morpholine ring, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-chloro-6-morpholin-4-ylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c11-9-5-8(7-12)6-10(13-9)14-1-3-15-4-2-14/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRXUINUUQGHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CC(=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,6-dichloropyridine-4-carbonitrile 24 (4 gr, 23.13 mmol) was dissolved in 100 ml of ethanol. To the solution were added TEA (1 equiv., 3.22 ml), morpholine (1 equiv., 2 ml) and the mixture was stirred at 70° C. for 4 hours. (TLC AcOEt 3/petroleum ether 7). The solvent was evaporated and the residue was dissolved with ethyl acetate, washed with water and brine. The organic phase was dried over sodium sulfate and concentrated under vacuum. The crude was crystallized from ethyl acetate and petroleum ether to give a beige solid. (4.6 g, 89% yield) 1HNMR (DMSO, 400 MHz) δ 3.58 (4H, m), 3.64 (4H, m), 7.10 (1H, s), 7.32 (1H, s)
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
3.22 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
AcOEt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-morpholin-4-yl-isonicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-morpholin-4-yl-isonicotinonitrile
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-morpholin-4-yl-isonicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-morpholin-4-yl-isonicotinonitrile
Reactant of Route 5
2-Chloro-6-morpholin-4-yl-isonicotinonitrile
Reactant of Route 6
Reactant of Route 6
2-Chloro-6-morpholin-4-yl-isonicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.